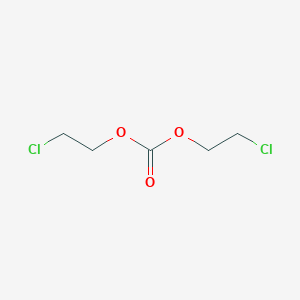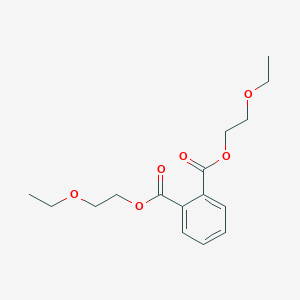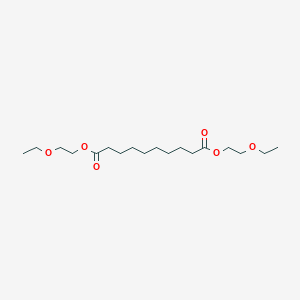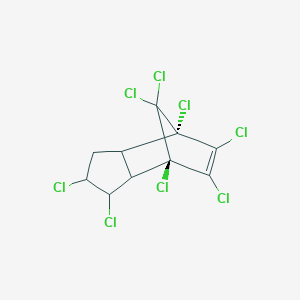
Chlordane
Vue d'ensemble
Description
Chlordane, also known as octachlorohexahydromethanoindene, is an organochlorine compound that was widely used as a pesticide. It is a white solid with a slightly pungent, chlorine-like odor. This compound was extensively used in agriculture and for termite treatment in buildings until it was banned in many countries due to its environmental persistence and potential health hazards .
Mécanisme D'action
Target of Action
Chlordane, an organochlorine compound, was primarily used as a pesticide . It was used extensively in agriculture and for termite treatment in buildings . The primary targets of this compound are various types of insects, including termites .
Mode of Action
It is known to be a broad-spectrum contact insecticide . This means it kills insects upon direct contact. It is also classified as an endocrine-disrupting chemical , which means it may interfere with hormone biosynthesis, metabolism, or action, resulting in an unbalanced hormonal function.
Biochemical Pathways
As an endocrine disruptor, it can potentially interfere with various hormonal pathways
Pharmacokinetics
This compound is known to persist in the environment and in humans/animals, readily accumulating in lipids (fats) of humans and animals . It is excreted slowly through feces, urine elimination, and through breast milk in nursing mothers . A breakdown product of this compound, the metabolite oxythis compound, accumulates in blood and adipose tissue with age .
Result of Action
Exposure to this compound has been linked to various health effects. It mainly affects the nervous system and liver in people and animals . Symptoms such as headaches, irritability, confusion, dizziness, and tremors have been reported in people exposed to high concentrations of this compound . It has also been linked to cancers, diabetes, and neurological disorders .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. It attaches strongly to sediment and particles in the water column . This compound’s persistence in the environment and its potential to bioaccumulate make it a long-lasting pollutant . Its action can also be influenced by the specific conditions of its application, such as soil type and climate .
Analyse Biochimique
Biochemical Properties
Chlordane interacts with various enzymes, proteins, and other biomolecules. The principal method for its qualitative and quantitative determination is gas-liquid chromatography with electron capture detection .
Cellular Effects
This compound has been linked to cancers, diabetes, and neurological disorders . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been linked to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Chlordane is synthesized by the chlorination of chlordene (hexachlorotetrahydromethanoindene), a cyclodiene compound. The industrial production of this compound involves the chlorination of chlordene in the presence of a catalyst, typically ferric chloride, at elevated temperatures. The reaction yields a mixture of cis- and trans-chlordane isomers, along with other related compounds .
Analyse Des Réactions Chimiques
Chlordane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including oxythis compound.
Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Applications De Recherche Scientifique
Chlordane has been used in various scientific research applications, including:
Chemistry: As a model compound for studying the behavior of organochlorine pesticides in the environment.
Biology: Investigating the effects of persistent organic pollutants on wildlife and ecosystems.
Medicine: Studying the toxicological effects of this compound exposure on human health.
Industry: Historically used as a pesticide for controlling termites and other pests in agricultural and urban settings
Comparaison Avec Des Composés Similaires
Chlordane belongs to the class of cyclodiene insecticides, which also includes compounds like heptachlor, aldrin, dieldrin, and endrin. These compounds share similar chemical structures and modes of action but differ in their environmental persistence and toxicity. This compound is unique in its high stability and long-lasting effects, making it particularly effective as a pesticide but also more hazardous in terms of environmental and health impacts .
Similar Compounds
- Heptachlor
- Aldrin
- Dieldrin
- Endrin
This compound’s persistence and bioaccumulation potential make it a significant environmental pollutant, leading to its ban in many countries .
Propriétés
Numéro CAS |
57-74-9 |
|---|---|
Formule moléculaire |
C10H6Cl8 |
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
(1R,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2?,3?,4?,5?,8-,9+/m0/s1 |
Clé InChI |
BIWJNBZANLAXMG-YQELWRJZSA-N |
Impuretés |
Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |
SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES isomérique |
C1C2C(C(C1Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Point d'ébullition |
175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |
Color/Form |
Viscous, amber-colored liquid Colorless, viscous liquid White crystals |
Densité |
1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |
Point d'éclair |
Solution: 225 °F (open cup), 132 °F (closed cup) |
melting_point |
Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |
Key on ui other cas no. |
57-74-9 |
Description physique |
Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide]; [NIOSH] Solid; [Cerilliant MSDS] White odorless crystals; [Sigma-Aldrich MSDS] TECHNICAL-GRADE PRODUCT: LIGHT YELLOW-TO-AMBER VISCOUS LIQUID. Amber-colored, viscous liquid with a pungent, chlorine-like odor. Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide] |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Durée de conservation |
Dehydrohalogenates in presence of alkali |
Solubilité |
Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |
Synonymes |
Octachloro-hexahydro-methano-1H-indene |
Densité de vapeur |
14: (air= 1 at boiling point of chlordane) 14 |
Pression de vapeur |
0.00001 [mmHg] 0.000036 [mmHg] 0.0000503 [mmHg] 9.75X10-6 mm Hg @ 25 °C Vapor pressure, Pa at 25 °C: 0.0013 0.00001 mmHg |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


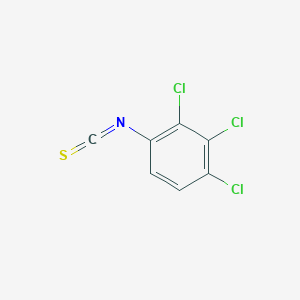



![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)


